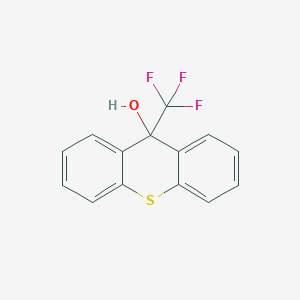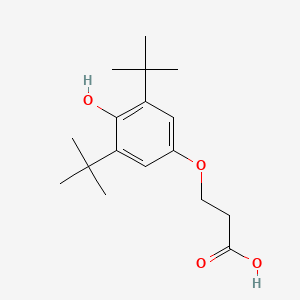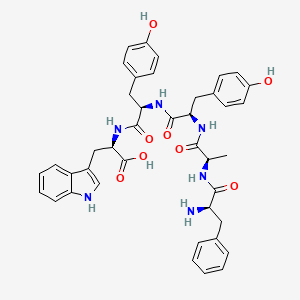![molecular formula C26H20N4O2 B12592325 N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-92-0](/img/structure/B12592325.png)
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: can be compared to other pyrimidine-based compounds and oxazole derivatives.
4-(2-Phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: Lacks the benzyloxyphenyl group, which may affect its binding affinity and specificity.
N-[3-(Benzyloxy)phenyl]-4-(1,3-oxazol-5-yl)pyrimidin-2-amine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research domains.
特性
CAS番号 |
647030-92-0 |
|---|---|
分子式 |
C26H20N4O2 |
分子量 |
420.5 g/mol |
IUPAC名 |
N-(3-phenylmethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C26H20N4O2/c1-3-8-19(9-4-1)18-31-22-13-7-12-21(16-22)29-26-27-15-14-23(30-26)24-17-28-25(32-24)20-10-5-2-6-11-20/h1-17H,18H2,(H,27,29,30) |
InChIキー |
RGYUPQCUJBJLJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=C(O4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)


![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
